Ethyl 2-Amino-5-methyloxazole-4-carboxylate

Catalog No.
S961097
CAS No.
1065099-78-6
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-Amino-5-methyloxazole-4-carboxylate

CAS Number

1065099-78-6

Product Name

Ethyl 2-Amino-5-methyloxazole-4-carboxylate

IUPAC Name

ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)

InChI Key

PRYGPIHYNLRENF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=N1)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)N)C

Synthesis and Pharmacological Activities of Azo Dye Derivatives

Solid Phase Synthesis of α/β-Mixed Peptides

Development and Therapeutic Potential of 2-Aminothiazole Derivatives

Use as a Building Block in Chemistry

Anticancer Drug Development

Ethyl 2-Amino-5-methyloxazole-4-carboxylate is a heterocyclic organic compound characterized by the molecular formula C7H10N2O3C_7H_{10}N_2O_3. This compound features a five-membered oxazole ring that incorporates both nitrogen and oxygen atoms, along with an ethyl ester group and an amino substituent. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

  • Oxidation: This compound can undergo oxidation to yield different oxazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the oxazole ring into more saturated forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, allowing the replacement of functional groups with other substituents, typically using alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions enable the synthesis of a range of derivatives, expanding the utility of Ethyl 2-Amino-5-methyloxazole-4-carboxylate in organic chemistry.

Ethyl 2-Amino-5-methyloxazole-4-carboxylate exhibits notable biological activity, primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor, binding to active sites on enzymes and preventing substrate interaction, thus inhibiting catalytic activity. Additionally, it has been studied for its potential role in modulating receptor activity, which could influence various signal transduction pathways and cellular functions.

The synthesis of Ethyl 2-Amino-5-methyloxazole-4-carboxylate can be achieved through several methods:

  • Cyclization Reactions: A common method involves cyclizing ethyl acetoacetate with hydroxylamine hydrochloride under controlled conditions to form the oxazole ring.
  • Use of Catalysts: In industrial settings, catalysts such as copper (I) or ruthenium (II) may be employed to facilitate cycloaddition reactions, enhancing yield and efficiency.
  • Alternative Synthetic Routes: Other synthetic pathways may involve the reaction of ethyl esters with amines or other nucleophiles under specific conditions to introduce amino groups into the structure.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

Ethyl 2-Amino-5-methyloxazole-4-carboxylate finds applications across various fields:

  • Pharmaceutical Research: It serves as a valuable building block for synthesizing more complex heterocyclic compounds that may have therapeutic potential.
  • Chemical Industry: The compound is utilized in producing specialty chemicals and materials, leveraging its unique reactivity.
  • Biological Studies: It is employed in studies related to enzyme inhibition and receptor interaction, contributing to our understanding of biochemical pathways.

Research into the interactions of Ethyl 2-Amino-5-methyloxazole-4-carboxylate with biological targets has revealed its potential as an enzyme inhibitor. Studies have shown that it can bind effectively to specific enzymes, thereby inhibiting their activity. This property makes it a candidate for further investigation as a therapeutic agent in diseases where enzyme regulation is critical.

Several compounds share structural similarities with Ethyl 2-Amino-5-methyloxazole-4-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Differences
Ethyl 5-Methylisoxazole-4-carboxylate32968-44-8Contains an isoxazole ring instead of oxazole.
Methyl 5-Methyloxazole-4-carboxylateN/AFeatures a methyl ester group instead of ethyl.
Ethyl 2-Methyloxazole-4-carboxylateN/AHas a methyl group at position 2 of the oxazole.
Ethyl 2-Aminooxazole-4-carboxylate177760-52-0Lacks the methyl group at position 5.
Ethyl 2-Amino-4-methyloxazole-5-carboxylate79221-15-1Amino group at position 2 instead of position 5.

Uniqueness

Ethyl 2-Amino-5-methyloxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of an amino group and an ethyl ester allows for diverse reactivity compared to similar compounds with different substituents. Its unique structure contributes to its stability and potential effectiveness as a biological agent, making it a subject of interest in both synthetic chemistry and pharmacology.

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate

Dates

Modify: 2023-08-16

Explore Compound Types